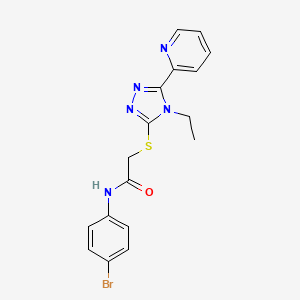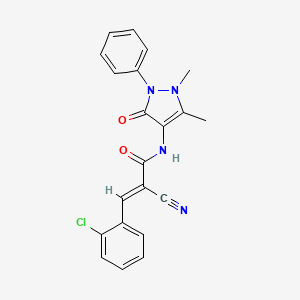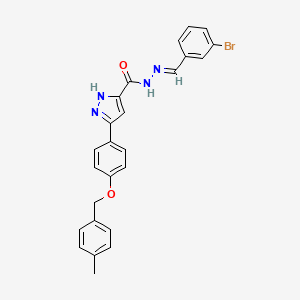
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone typically involves the reaction of 2-mercaptobenzoxazole with 4-hydroxy-2-methylacetophenone under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The benzoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzoxazole moiety can intercalate with DNA, while the hydroxy and thio groups may form hydrogen bonds or covalent interactions with proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylthio)acetophenone
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-methylphenyl)ethanone
Uniqueness
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds.
Eigenschaften
CAS-Nummer |
401819-95-2 |
|---|---|
Molekularformel |
C16H13NO3S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H13NO3S/c1-10-8-11(18)6-7-12(10)14(19)9-21-16-17-13-4-2-3-5-15(13)20-16/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
MVRNSYUDKBGNIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C(=O)CSC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12018102.png)


![11-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12018110.png)
![Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12018115.png)

![(5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018128.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12018130.png)

![2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12018144.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)


![1-[1,1'-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B12018188.png)
